
Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate is an organic compound with the molecular formula C16H24O5 and a molecular weight of 296.36 g/mol It is a derivative of malonic acid, featuring a cyclopentenone ring substituted with a hexyl group and two ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate typically involves the reaction of cyclopentenone derivatives with malonic acid esters under specific conditions. One common method includes the alkylation of cyclopentenone with hexyl bromide, followed by esterification with dimethyl malonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates.
Aplicaciones Científicas De Investigación
Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate involves its interaction with specific molecular targets and pathways. The compound’s ester functionalities and cyclopentenone ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
- Dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate
- Dimethyl 2-(3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate
Comparison: Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate is unique due to its specific substitution pattern and the presence of a hexyl group, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
72187-23-6 |
|---|---|
Fórmula molecular |
C16H24O5 |
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
dimethyl 2-(3-hexyl-2-oxocyclopent-3-en-1-yl)propanedioate |
InChI |
InChI=1S/C16H24O5/c1-4-5-6-7-8-11-9-10-12(14(11)17)13(15(18)20-2)16(19)21-3/h9,12-13H,4-8,10H2,1-3H3 |
Clave InChI |
QJSAZIYBBQRVEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CCC(C1=O)C(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


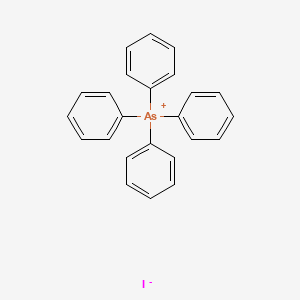
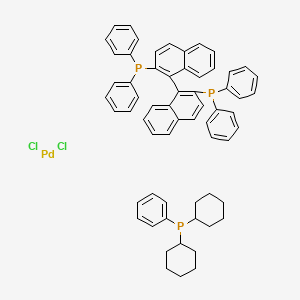
![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
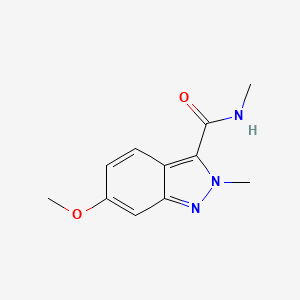
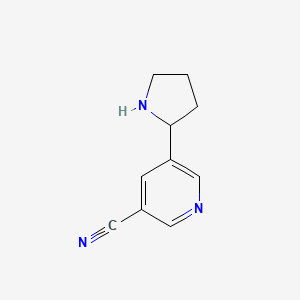
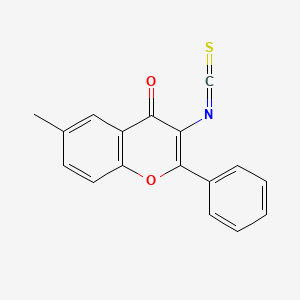
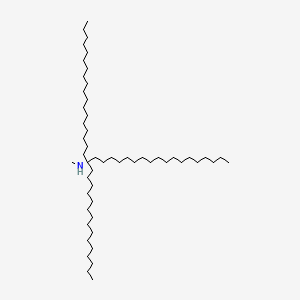
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756949.png)

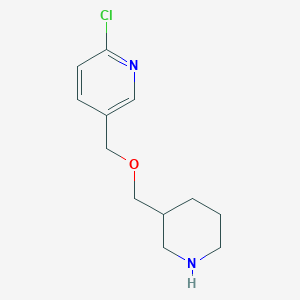
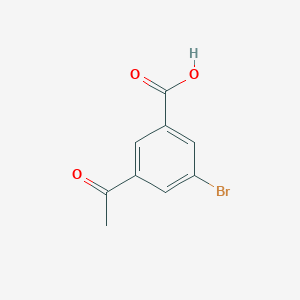

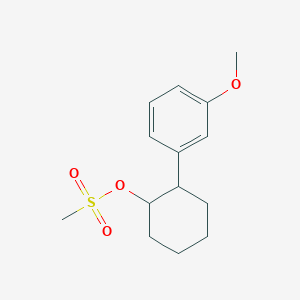
![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)
